Cas no 70449-94-4 (5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-)

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl- structure
70449-94-4 structure
Product Name:5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-
CAS No:70449-94-4
MF:C16H15N
MW:221.297003984451
CID:572936
PubChem ID:1207
Update Time:2025-04-19

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-
    • 10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine
    • Neurogard
    • 10,11-dihydro-5-methyl-5H-dibenzo<a,d>cyclohepten-5,10-imine
    • Dizocilpina
    • DIZOCILPINE
    • Dizocilpinum
    • [3H]MK-801
    • Tox21 111251
    • AMY40906
    • MK801; MK 801; MK-801
    • MK801
    • NCGC00162260-01
    • CHEMBL442137
    • [3H]dizocilpine
    • NS00061138
    • SCHEMBL2259890
    • DTXSID30860997
    • MK-801 (Dizocilpine)
    • (-)-MK801
    • (Rac)-Dizocilpine
    • GTPL4089
    • Lopac0_000803
    • L-640689
    • 5-methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene
    • SDCCGSBI-0050780.P002
    • 1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
    • HY-107694
    • BCP34654
    • CS-0029225
    • BDBM86153
    • CAS_180081
    • EINECS 274-609-7
    • 1-methyl-16-azatetracyclo[7.6.1.0^{2,7}.0^{10,15}]hexadeca-2(7),3,5,10(15),11,13-hexaene
    • (+)-MK 801
    • NCGC00015627-03
    • 70449-94-4
    • NCGC00015627-05
    • MK-801
    • CCG-204887
    • NCGC00015627-04
    • NSC_180081
    • 10,11-Dihydro-5-methyl-5H-dibenzo(a,d)cyclohepten-5,10-imine
    • Inchi: 1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3
    • InChI Key: LBOJYSIDWZQNJS-UHFFFAOYSA-N
    • SMILES: N1C2CC3C=CC=CC=3C1(C)C1C=CC=CC2=1

Computed Properties

  • Exact Mass: 221.12000
  • Monoisotopic Mass: 221.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.144
  • Boiling Point: 320.3°C at 760 mmHg
  • Flash Point: 152.6°C
  • Refractive Index: 1.632
  • PSA: 12.03000
  • LogP: 3.47930

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl- Pricemore >>

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